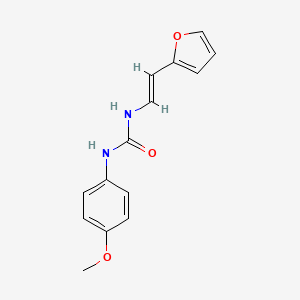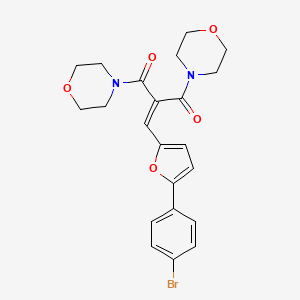
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as BFDGE and is a derivative of furan-2-carboxaldehyde.
Wirkmechanismus
The mechanism of action of BFDGE is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. BFDGE has been shown to target the mitochondria of cancer cells, leading to the release of cytochrome c and activation of caspases, which are key regulators of apoptosis.
Biochemical and Physiological Effects:
BFDGE has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which contributes to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BFDGE is its potent anticancer activity against various cancer cell lines. The compound is also relatively easy to synthesize, making it readily available for laboratory experiments. However, the compound has some limitations, including poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of BFDGE. One potential direction is to investigate the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, BFDGE may have potential applications in other fields, such as material science, due to its unique chemical structure. Further research is needed to explore these potential applications.
In conclusion, BFDGE is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound's potent anticancer activity and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the compound's mechanism of action and to optimize its properties for use in laboratory experiments and potential clinical applications.
Synthesemethoden
The synthesis of BFDGE involves the reaction of furan-2-carboxaldehyde and 4-bromobenzaldehyde with morpholine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
BFDGE has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that BFDGE exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-dimorpholin-4-ylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c23-17-3-1-16(2-4-17)20-6-5-18(30-20)15-19(21(26)24-7-11-28-12-8-24)22(27)25-9-13-29-14-10-25/h1-6,15H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXNCKVFICGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

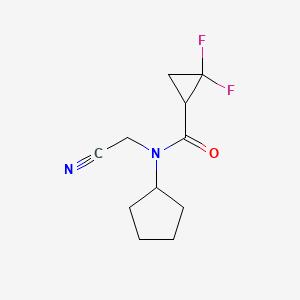
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768246.png)
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)
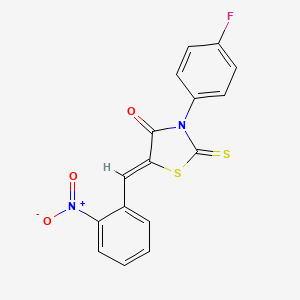
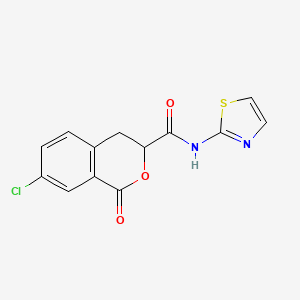
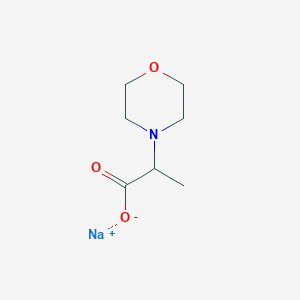

![4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2768259.png)
![N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2768262.png)
